4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

描述

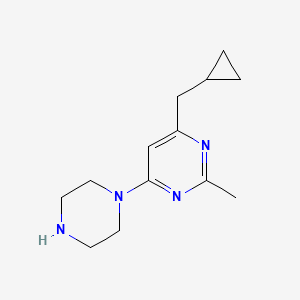

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a piperazin-1-yl moiety attached to a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with cyclopropylmethyl halide and piperazine under specific conditions, such as elevated temperatures and the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

科学研究应用

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.

Biology: In biological research, 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is utilized to investigate its interactions with biological targets, such as enzymes and receptors. It can act as a probe to study biological pathways and processes.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as in the treatment of diseases.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.

作用机制

The mechanism by which 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

4-(Cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate

4-(Cyclopropylmethylthio)phenylboronic acid

Uniqueness: 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its specific structural features and potential applications. While similar compounds may share certain structural elements, the presence of the piperazin-1-yl group and the specific arrangement of substituents in this compound contribute to its unique properties and uses.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique structure make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

生物活性

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with cyclopropyl, methyl, and piperazine groups. Its molecular formula is , and its structure allows for significant interaction with biological targets.

Target Interactions

Research indicates that this compound can inhibit key enzymes involved in cellular signaling pathways. Notably, it has shown potential in inhibiting:

- Acetylcholinesterase (AChE) : This inhibition can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can disrupt cell cycle progression, leading to apoptosis in cancer cells.

Biochemical Pathways

The compound's action on AChE affects learning and memory by modulating neurotransmitter levels. Its interaction with CDKs leads to a cascade of cellular events resulting in programmed cell death (apoptosis) in tumor cells.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These results indicate a potent cytotoxic effect against these cancer types, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The inhibition of AChE suggests that the compound may also serve as a neuroprotective agent. Studies have indicated that similar compounds can enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential in cancer therapy .

- Neuroprotective Potential : Another research effort indicated that the compound improved memory retention in animal models through its action on cholinergic pathways .

- Enzyme Inhibition : Biochemical assays confirmed that the compound effectively inhibits CDKs, leading to reduced cell proliferation rates in various cancer cell lines .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound reveals moderate stability under physiological conditions, with some degradation observed over extended periods. Dosage studies indicate that lower concentrations effectively inhibit target enzymes without significant toxicity to normal cells.

常见问题

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, and what key reaction conditions optimize yield?

Basic

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core followed by functionalization with cyclopropylmethyl and piperazinyl groups. Key steps include:

- Cyclopropane introduction : Cyclopropylmethyl halides or Grignard reagents are used under anhydrous conditions.

- Piperazine coupling : Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s C6 position under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Methylation : Selective methylation at C2 using methyl iodide or dimethyl sulfate in the presence of a base like NaH .

Optimization : Yield improvements require inert atmospheres (N₂/Ar), controlled pH (7–9 for SNAr), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Basic

A combination of spectroscopic and crystallographic methods is used:

- NMR : and NMR verify substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, piperazine N–H signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 274.17) .

- X-ray Crystallography : Resolves bond angles and torsion stresses, critical for validating the cyclopropyl group’s spatial orientation .

Q. What are the primary biological targets and assays used for initial screening?

Basic

Early-stage pharmacological profiling focuses on:

- Enzyme inhibition : Urease and acetylcholinesterase (AChE) inhibition assays (IC₅₀ values measured via spectrophotometry) .

- Antimicrobial activity : Broth microdilution against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

- Cytotoxicity : MTT assays in human cell lines (e.g., HepG2) to assess therapeutic index .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Advanced

Discrepancies often arise from pharmacokinetic factors:

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma .

- Solubility adjustments : Use of co-solvents (e.g., DMSO:PEG 400) or nanoformulations to enhance bioavailability .

- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., urease active site residues His⁵⁰⁰ and Asp⁶⁰³) .

- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Predictive algorithms correlate substituent electronegativity (e.g., cyclopropyl’s inductive effect) with bioactivity .

Q. What strategies differentiate this compound from structurally similar pyrimidine derivatives?

Advanced

- Substituent analysis : The cyclopropylmethyl group enhances metabolic stability compared to bulkier alkyl chains (e.g., tert-butyl) .

- SAR studies : Piperazine’s N4 position tolerates modifications (e.g., methyl groups) without losing AChE affinity, unlike rigid heterocycles .

- Crystallographic comparisons : Dihedral angles between pyrimidine and aryl groups (e.g., 29.41° vs. 46.32° in analog structures) influence target selectivity .

Q. How can low aqueous solubility be addressed in pharmacological testing?

Advanced

- Salt formation : Hydrochloride or phosphate salts improve solubility (e.g., 2.5-fold increase in HCl salt at pH 6.5) .

- Co-solvents : Ethanol or Captisol® enhance solubility in preclinical formulations .

- Nanoemulsions : Lipid-based carriers (e.g., lecithin-Tween 80) achieve >90% encapsulation efficiency .

Q. What analytical methods ensure purity and stability during storage?

Basic

- HPLC : Reverse-phase C18 columns (e.g., 95:5 H₂O:MeCN mobile phase) detect impurities ≤0.1% .

- Thermogravimetric Analysis (TGA) : Monitors decomposition thresholds (>200°C indicates thermal stability) .

- Forced degradation studies : Exposure to UV light, humidity, and oxidative conditions (e.g., 3% H₂O₂) validates shelf life .

Q. How do reaction solvent choices impact the synthesis of intermediates?

Advanced

- Polar aprotic solvents (DMF, DMSO) : Accelerate SNAr reactions but risk carbocation formation with cyclopropylmethyl groups .

- Ether solvents (THF) : Minimize side reactions in Grignard additions but require low temperatures (−78°C) .

- Solvent-free mechanochemistry : Ball milling reduces piperazine coupling times by 60% .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

Advanced

- Byproduct control : Optimize stoichiometry (1.2 eq piperazine) to avoid dimerization .

- Continuous flow systems : Microreactors improve heat dissipation during exothermic steps (e.g., cyclopropane ring closure) .

- Regulatory compliance : Adhere to ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .

属性

IUPAC Name |

4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUNKLSXMIXYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。